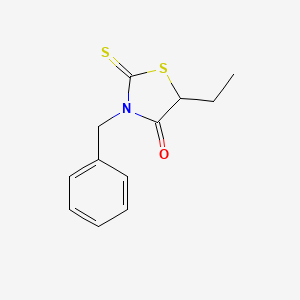
3-Benzyl-5-ethylrhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-ethylrhodanine is an organic compound belonging to the rhodanine family, characterized by a thiazolidine ring with a benzyl and an ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-ethylrhodanine typically involves the condensation of benzylamine with ethyl isothiocyanate, followed by cyclization. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 3-Benzyl-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Benzyl-5-ethylrhodanine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Benzyl-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
3-Benzylrhodanine: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Ethylrhodanine: Lacks the benzyl group, leading to different chemical and biological properties.
Rhodanine: The parent compound, which serves as a scaffold for various derivatives.
Uniqueness: 3-Benzyl-5-ethylrhodanine is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various applications.
特性
CAS番号 |
21494-69-9 |
|---|---|
分子式 |
C12H13NOS2 |
分子量 |
251.4 g/mol |
IUPAC名 |
3-benzyl-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-2-10-11(14)13(12(15)16-10)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChIキー |
UPRXQAHLBPEUBH-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)N(C(=S)S1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


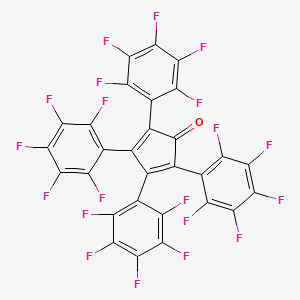
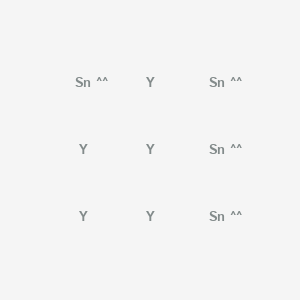
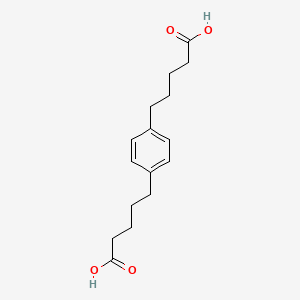

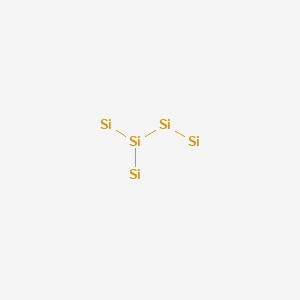
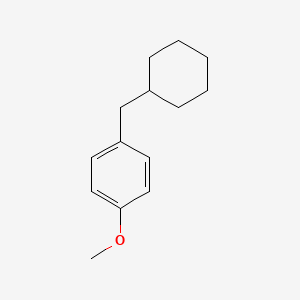
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
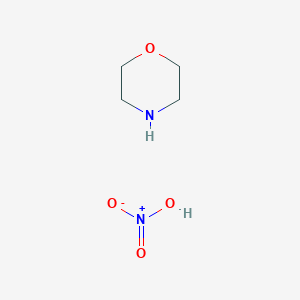

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
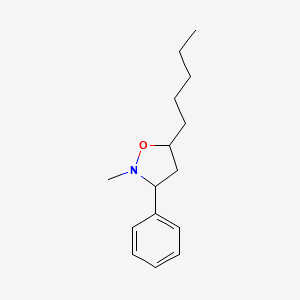
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)


